CX-6258

説明

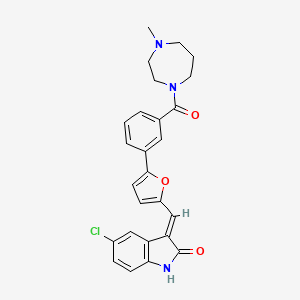

Structure

3D Structure

特性

IUPAC Name |

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBPLKOPSFDBOX-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CX-6258: A Pan-Pim Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

Executive Summary

CX-6258 is a potent, orally bioavailable small molecule that acts as an ATP-competitive inhibitor of all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[2] Overexpressed in a variety of hematological malignancies and solid tumors, Pim kinases are considered attractive targets for cancer therapy.[2] this compound has demonstrated robust anti-proliferative activity in a range of cancer cell lines and has shown synergistic effects when combined with standard chemotherapeutic agents.[1][2] In preclinical xenograft models, this compound has exhibited significant dose-dependent tumor growth inhibition.[2] This technical guide will provide a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its biochemical potency, cellular effects, and the underlying signaling pathways.

Biochemical Potency and Selectivity

This compound is a highly potent inhibitor of the Pim kinase family. In cell-free radiometric assays, it demonstrates low nanomolar IC50 values against all three isoforms.[1][3] The compound is also highly selective for Pim kinases, showing minimal inhibition against a large panel of other kinases.[2]

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Table 1: Biochemical potency of this compound against Pim kinase isoforms.[1][3]

Mechanism of Action in Cancer Cells

The primary mechanism of action of this compound in cancer cells is the inhibition of Pim kinase activity, leading to the modulation of downstream signaling pathways that control cell survival and proliferation.

Inhibition of Pro-Survival Signaling

Pim kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably Bad (Bcl-2-associated death promoter).[2] this compound treatment leads to a dose-dependent decrease in the phosphorylation of Bad at the Pim kinase-specific site Ser112.[1][2] This inhibition of Bad phosphorylation allows it to sequester anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis.

Regulation of Protein Synthesis

Pim kinases also regulate protein synthesis through the phosphorylation of 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1][2] Phosphorylation of 4E-BP1 by Pim kinases leads to its dissociation from the translation initiation factor eIF4E, allowing for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. This compound treatment results in a dose-dependent inhibition of 4E-BP1 phosphorylation at Thr37/46, leading to the suppression of protein synthesis.[1][2]

Caption: this compound inhibits Pim kinases, preventing the phosphorylation of Bad and 4E-BP1.

Anti-Proliferative Activity in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.02 to 3.7 µM.[1] Acute leukemia cell lines have been shown to be particularly sensitive to this compound.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia | 20 |

| PC3 | Prostate Cancer | 452 |

Table 2: Anti-proliferative activity of this compound in selected cancer cell lines.[2]

Synergistic Effects with Chemotherapeutics

This compound has been shown to act synergistically with standard chemotherapeutic agents, such as doxorubicin and paclitaxel, in killing cancer cells.[1][2] This suggests that the inhibition of Pim kinases can enhance the efficacy of conventional cancer therapies.

| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |

| This compound + Doxorubicin | 10:1 | 0.4 |

| This compound + Paclitaxel | 100:1 | 0.56 |

Table 3: Synergistic cell killing with this compound in combination with chemotherapeutics.[1]

In Vivo Efficacy

In preclinical studies using mouse xenograft models, orally administered this compound has demonstrated significant and dose-dependent tumor growth inhibition.[2]

| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| MV-4-11 | 50 | 45% |

| MV-4-11 | 100 | 75% |

| PC3 | 50 | 51% |

Table 4: In vivo efficacy of this compound in mouse xenograft models.[2]

Experimental Protocols

Pim Kinase Inhibition Assay (Radiometric)

The inhibition of Pim-1, Pim-2, and Pim-3 is measured using a radiometric assay with recombinant human Pim kinases.[1] The assay utilizes a specific substrate peptide (RSRHSSYPAGT) and measures the incorporation of radiolabeled phosphate from [γ-33P]ATP.

References

An In-depth Technical Guide to the Core Function of CX-6258

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the family of serine/threonine kinases known as Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[1] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream pro-survival proteins, leading to cell cycle arrest and apoptosis. This guide provides a comprehensive overview of the function of this compound, including its mechanism of action, effects on signaling pathways, and preclinical efficacy.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[4] By binding to the ATP-binding pocket of the Pim kinases, this compound prevents the transfer of phosphate from ATP to their downstream substrates. This inhibition is highly selective for Pim kinases, with significantly less activity against other kinases.[1]

The primary mechanism through which this compound induces its anti-tumor effects is by blocking the phosphorylation of key downstream targets of the Pim kinases. Notably, this compound has been shown to dose-dependently inhibit the phosphorylation of the pro-apoptotic protein Bad and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2]

-

Inhibition of Bad Phosphorylation: Pim kinases phosphorylate Bad on serine residue 112 (Ser112), which promotes its binding to the 14-3-3 protein and prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting this phosphorylation, this compound allows Bad to sequester Bcl-2 and Bcl-xL, thereby promoting apoptosis.[5]

-

Inhibition of 4E-BP1 Phosphorylation: Pim kinases also phosphorylate 4E-BP1 at multiple sites, including threonine residues 37 and 46 (Thr37/46). This phosphorylation leads to the dissociation of 4E-BP1 from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. This compound-mediated inhibition of 4E-BP1 phosphorylation leads to the suppression of protein synthesis and a reduction in cell proliferation.[5][6]

Signaling Pathways

The expression and activity of Pim kinases are regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6][7][8][9] Once expressed, Pim kinases act as downstream effectors, influencing multiple pathways that control cell survival and proliferation.

Upstream Regulation of Pim Kinases

dot

Caption: Upstream regulation of Pim kinase expression via the JAK/STAT signaling pathway.

Downstream Effects of this compound on Pim Kinase Signaling

dot

Caption: Downstream effects of this compound on the Pim kinase signaling pathway.

Quantitative Data

Biochemical Potency

This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms in biochemical assays.

| Target | IC50 (nM) |

| Pim-1 | 5[2][3] |

| Pim-2 | 25[2][3] |

| Pim-3 | 16[2][3] |

Table 1: Biochemical IC50 values of this compound against Pim kinases.

Antiproliferative Activity

This compound exhibits broad antiproliferative activity against a panel of human cancer cell lines, with particular sensitivity observed in acute leukemia cell lines.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.02 - 3.7 (range for various lines)[2] |

| PC-3 | Prostate Cancer | 0.452[1] |

Table 2: Antiproliferative IC50 values of this compound in selected cancer cell lines. Note: A broader range of IC50 values from 0.02 to 3.7 µM has been reported across a panel of human cancer cell lines.[2]

In Vivo Efficacy

In preclinical xenograft models, orally administered this compound has demonstrated significant dose-dependent tumor growth inhibition.

| Xenograft Model | Dose | Tumor Growth Inhibition (TGI) |

| MV-4-11 (AML) | 50 mg/kg, p.o., daily | 45%[1] |

| MV-4-11 (AML) | 100 mg/kg, p.o., daily | 75%[1] |

Table 3: In vivo efficacy of this compound in a human tumor xenograft model.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are described below, based on methodologies reported in the literature.

Pim Kinase Inhibition Assay (Radiometric)

-

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human Pim-1, Pim-2, and Pim-3 kinases.

-

Methodology: The assays are typically performed in a radiometric format using a peptide substrate.

-

Recombinant human Pim kinase is incubated with the test compound (this compound) at various concentrations.

-

A specific peptide substrate (e.g., RSRHSSYPAGT) and radiolabeled ATP (e.g., [γ-³³P]ATP) are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated peptide is separated from the unreacted ATP.

-

The amount of incorporated radioactivity in the peptide is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cellular Phosphorylation Assay (Western Blot)

-

Objective: To assess the effect of this compound on the phosphorylation of downstream Pim kinase substrates in cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., MV-4-11) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).

-

Cells are harvested and lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Bad Ser112, phospho-4E-BP1 Thr37/46) and total proteins as loading controls.

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., MV-4-11).

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives daily oral administration of this compound at specified doses (e.g., 50 and 100 mg/kg). The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

-

dot

Caption: A general experimental workflow for the preclinical evaluation of this compound.

Clinical Status

As of late 2025, a thorough search of public clinical trial registries did not yield any registered clinical trials for this compound. The available literature primarily focuses on its preclinical development and characterization.[10] This suggests that this compound may not have advanced to clinical trials or that any such trials have not been publicly disclosed.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with a well-defined mechanism of action that involves the inhibition of key pro-survival signaling pathways. Its robust preclinical activity, including significant in vivo tumor growth inhibition, highlights its potential as a therapeutic agent for cancers characterized by the overexpression of Pim kinases. Further investigation into its clinical utility is warranted.

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

CX-6258: A Technical Guide to its Pan-Pim Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core Pim kinase inhibitory activity of CX-6258. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental methodologies, and an understanding of the underlying signaling pathways.

Core Inhibitory Activity and Quantitative Data

This compound is a potent and orally efficacious pan-inhibitor of the Pim kinase family, a group of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) implicated in cell survival and proliferation pathways.[1][2] The compound demonstrates robust inhibitory activity against all three isoforms, making it a valuable tool for studying Pim kinase function and a potential therapeutic agent.

Biochemical Potency

The inhibitory activity of this compound has been quantified through biochemical assays, revealing its high potency against the Pim kinases.

| Kinase Isoform | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

Table 1: Biochemical inhibitory potency of this compound against Pim kinase isoforms.[1][3][4]

Cellular Activity

This compound exhibits antiproliferative activity across a range of human cancer cell lines, with IC50 values typically in the range of 0.02-3.7 μM.[1] It is particularly effective against acute leukemia cell lines.[1]

In cellular assays, this compound has been shown to dose-dependently inhibit the phosphorylation of key downstream targets of Pim kinases, including the pro-apoptotic protein Bad at serine 112 (S112) and the translation regulator 4E-BP1 at threonines 37 and 46 (T37/46).[1][2][3][4]

Pim Kinase Signaling Pathway and Mechanism of Action

Pim kinases are key downstream effectors of the JAK/STAT signaling pathway and are often overexpressed in various cancers. They play a crucial role in promoting cell survival and proliferation by phosphorylating a number of proteins involved in these processes. This compound, as an ATP-competitive inhibitor, blocks the catalytic activity of Pim kinases, thereby inhibiting the phosphorylation of their downstream substrates.

Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Radiometric Pim Kinase Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the catalytic activity of recombinant Pim kinases.

Materials:

-

Recombinant human Pim-1, Pim-2, and Pim-3 enzymes

-

Peptide substrate (e.g., RSRHSSYPAGT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Non-radiolabeled ATP

-

Kinase assay buffer (specific composition may vary, but typically contains a buffer such as Tris-HCl, MgCl₂, and DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, the respective Pim kinase, and the peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration is crucial and should be near the Km for each kinase (e.g., 30 μM for Pim-1, 5 μM for Pim-2, and 155 μM for Pim-3).[1]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Antiproliferative Assay (MTT or CCK-8 Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MV-4-11, PC-3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add the solubilization buffer to dissolve the crystals.

-

For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the inhibition of Pim kinase activity in a cellular context by measuring the phosphorylation status of its downstream targets.

Materials:

-

Human cancer cell lines (e.g., MV-4-11)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies specific for total and phosphorylated Bad (S112) and 4E-BP1 (T37/46)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours).[2]

-

Lyse the cells and quantify the protein concentration in the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total protein levels and the vehicle control.

Caption: Experimental Workflow for this compound Characterization.

Clinical Development Status

As of late 2025, publicly available information from clinical trial registries does not indicate that this compound has entered formal clinical trials (Phase I, II, or III). The existing literature primarily focuses on its preclinical evaluation. While some sources suggest that this compound is undergoing further preclinical studies to assess its potential for human clinical trials, no active or completed clinical trial records are currently available.[3]

Conclusion

This compound is a well-characterized, potent, pan-Pim kinase inhibitor with demonstrated biochemical and cellular activity. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for its use in preclinical research and drug development efforts targeting Pim-driven malignancies. Further investigation into its clinical potential is warranted.

References

Downstream Targets of CX-6258: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 is a potent, orally bioavailable, and selective pan-inhibitor of the Pim family of serine/threonine kinases, encompassing Pim-1, Pim-2, and Pim-3. These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of the downstream molecular targets of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Pim kinase inhibition.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the catalytic activity of all three Pim kinase isoforms. This inhibition is ATP-competitive and reversible.[1][2] By blocking the function of Pim kinases, this compound modulates the phosphorylation status and activity of a range of downstream effector proteins involved in critical cellular processes.

Key Downstream Signaling Pathways and Targets

The primary downstream consequences of this compound-mediated Pim kinase inhibition are the modulation of apoptosis and the suppression of protein synthesis. These effects are achieved through the altered phosphorylation of key regulatory proteins.

Modulation of Apoptosis: The Bad Signaling Axis

Pim kinases are known to phosphorylate the pro-apoptotic protein Bad at serine 112 (S112).[1][3] This phosphorylation event sequesters Bad in the cytoplasm, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane. By inhibiting Pim kinases, this compound prevents the phosphorylation of Bad, leading to its dephosphorylation and subsequent translocation to the mitochondria, where it can promote apoptosis.

Inhibition of Protein Synthesis: The 4E-BP1 Pathway

The eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is another critical downstream target of Pim kinases. Phosphorylation of 4E-BP1 at threonine residues 37 and 46 (T37/46) by Pim kinases leads to the dissociation of 4E-BP1 from the eukaryotic initiation factor 4E (eIF4E).[1][3] This dissociation allows eIF4E to form the eIF4F complex, which is essential for the initiation of cap-dependent translation of proteins involved in cell growth and proliferation. This compound treatment leads to a dose-dependent decrease in the phosphorylation of 4E-BP1, thereby inhibiting protein synthesis and cell growth.[1]

Regulation of the NKX3.1 Tumor Suppressor

In the context of prostate cancer, this compound has been shown to impact the stability of the tumor suppressor protein NKX3.1.[4][5] Treatment with this compound diminishes the steady-state levels of NKX3.1 and reduces its half-life.[4][5] This suggests a role for Pim kinases in the post-translational regulation of this key tumor suppressor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound against its primary targets and its effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| Pim-1 | 5 | Radiometric |

| Pim-2 | 25 | Radiometric |

| Pim-3 | 16 | Radiometric |

| Flt-3 | 134 | Not Specified |

Data sourced from multiple studies.[1][3][4][5]

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cell Line | Treatment Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |

| Acute Myeloid Leukemia | MV-4-11 | 50 | 45 |

| Acute Myeloid Leukemia | MV-4-11 | 100 | 75 |

| Prostate Adenocarcinoma | PC3 | 50 | 51 |

Data sourced from Haddach et al., 2012.[1]

Table 3: Synergistic Anti-proliferative Activity in PC3 Cells

| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |

| This compound + Doxorubicin | 10:1 | 0.40 |

| This compound + Paclitaxel | 100:1 | 0.56 |

Data sourced from Haddach et al., 2012.[1][3]

Experimental Protocols

Radiometric Pim Kinase Assays

-

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the Pim kinase.

-

Protocol:

-

Human recombinant Pim-1, Pim-2, or Pim-3 kinase is incubated with the substrate peptide RSRHSSYPAGT.

-

The reaction is initiated by the addition of ATP, with one of the phosphate groups being radiolabeled (e.g., ³²P or ³³P). The ATP concentrations used are 30 µM for Pim-1, 5 µM for Pim-2, and 155 µM for Pim-3.[3]

-

The reaction is carried out in the presence of varying concentrations of this compound.

-

After a defined incubation period, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

Western Blotting for Phospho-protein Analysis

-

Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

-

Protocol:

-

Cancer cell lines (e.g., MV-4-11) are treated with various concentrations of this compound for a specified duration (e.g., 2 hours).[1]

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Bad (S112), anti-phospho-4E-BP1 (T37/46)).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified using an imaging system.

-

To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin).

-

Visualizations

Caption: this compound Signaling Pathway

Caption: Western Blot Workflow

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

The Role of CX-6258 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CX-6258 is a potent and selective pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3][4] The Pim kinases are crucial regulators of cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy.[5][6] This technical guide provides an in-depth overview of the role of this compound in modulating the cell cycle, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation.

Introduction to this compound

This compound is an orally bioavailable small molecule that exhibits potent inhibitory activity against all three Pim kinase isoforms in the nanomolar range.[1][2][3] Pim kinases are downstream effectors of various oncogenic signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a variety of hematological and solid tumors.[5][7] By inhibiting Pim kinases, this compound disrupts key signaling cascades that drive cancer cell proliferation and survival.

Mechanism of Action in Cell Cycle Control

The primary mechanism by which this compound influences cell cycle progression is through the inhibition of Pim kinase activity, which leads to a G1 phase cell cycle arrest.[8] This arrest is mediated by the modulation of key cell cycle regulatory proteins, particularly the cyclin-dependent kinase inhibitors (CDKIs) p21Cip1 and p27Kip1.

Key Molecular Events:

-

Upregulation of p21Cip1 and p27Kip1: Pim kinases are known to phosphorylate and thereby promote the degradation or cytoplasmic sequestration of p21 and p27.[9] Inhibition of Pim kinases by this compound is expected to lead to the accumulation and nuclear localization of these CDKIs.

-

Inhibition of CDK2 Activity: Nuclear p21 and p27 bind to and inhibit the activity of cyclin E/CDK2 and cyclin A/CDK2 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) and the subsequent release of the E2F transcription factor, which is essential for the G1/S transition.

-

Transcriptional Regulation: Pim kinases can also transcriptionally repress p27Kip1 by phosphorylating and inactivating the Forkhead box O (FOXO) transcription factors.[9] this compound, by inhibiting Pim kinases, can restore FOXO activity and increase p27Kip1 transcription.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data related to the inhibitory activity of this compound.

Table 1: Inhibitory Activity of this compound against Pim Kinases

| Kinase | IC50 (nM) |

| Pim-1 | 5[1][2][3] |

| Pim-2 | 25[1][2][3] |

| Pim-3 | 16[1][2][3] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

While qualitative evidence points to this compound inducing a G1 cell cycle arrest, specific quantitative data from a publicly available source detailing the percentage of cells in each phase of the cell cycle after treatment with single-agent this compound was not identified in the conducted search. One study demonstrated that the combination of this compound with the RNA polymerase I inhibitor CX-5461 resulted in cell cycle arrest in LNCaP prostate cancer cells; however, the contribution of this compound alone was not delineated.[8] Further research is needed to quantify the precise effect of single-agent this compound on cell cycle distribution.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in G1 Cell Cycle Arrest

Caption: this compound inhibits Pim kinases, leading to G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

References

- 1. ahajournals.org [ahajournals.org]

- 2. promega.com [promega.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 7. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical studies on CX-6258

An In-Depth Technical Guide to the Preclinical Evaluation of CX-6258

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the Pim family of serine/threonine kinases.[1][2][3][4][5] The Pim kinase family, comprising three isoforms (Pim-1, Pim-2, and Pim-3), plays a crucial role in regulating cell survival, proliferation, and apoptosis.[2] Overexpression of Pim kinases is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer.[2] Consequently, the simultaneous inhibition of all three Pim kinase isoforms presents a promising therapeutic strategy in oncology.[2] This document provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound functions as a pan-Pim kinase inhibitor, targeting the ATP-binding pocket of Pim-1, Pim-2, and Pim-3. The expression of Pim kinases is often mediated by the JAK/STAT signaling pathway and can be upregulated by oncogenes such as Flt3-ITD.[2] By inhibiting Pim kinases, this compound prevents the phosphorylation of downstream pro-survival proteins. Key substrates of Pim kinases include the pro-apoptotic protein Bad (Bcl-2 antagonist of cell death) and the translation regulator 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1).[1][2][6] Inhibition of Bad phosphorylation at specific sites (S112, S65) and 4E-BP1 at T37/46 leads to the suppression of anti-apoptotic signals and a reduction in protein translation, ultimately promoting cancer cell death.[1][2][6]

Quantitative Preclinical Data

In Vitro Potency

This compound demonstrates potent inhibitory activity against all three Pim kinase isoforms.

| Kinase | IC50 (nM) |

| Pim-1 | 5[1][6][7] |

| Pim-2 | 25[1][6][7] |

| Pim-3 | 16[1][6][7] |

Antiproliferative Activity

The compound shows broad antiproliferative activity across a panel of human cancer cell lines, with particular sensitivity noted in acute leukemia lines.[1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| Various | Human Cancer Panel | 0.02 - 3.7[1] |

| PC3 | Prostate Adenocarcinoma | 0.452 |

In Vivo Efficacy

This compound exhibits dose-dependent tumor growth inhibition in mouse xenograft models.[2][6]

| Xenograft Model | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) |

| MV-4-11 (Acute Myeloid Leukemia) | 50 | 45%[2][6] |

| MV-4-11 (Acute Myeloid Leukemia) | 100 | 75%[2][6] |

| PC3 (Prostate Adenocarcinoma) | 50 | 51%[2] |

Combination Therapy

This compound acts synergistically with standard chemotherapeutic agents in prostate cancer cells.[1]

| Combination (in PC3 cells) | Molar Ratio (this compound:Drug) | Combination Index (CI50) |

| This compound + Doxorubicin | 10:1 | 0.40[1] |

| This compound + Paclitaxel | 100:1 | 0.56[1] |

Experimental Protocols

Pim Kinase Inhibition Assay

The inhibitory activity of this compound against Pim kinases was determined using radiometric assays.[1]

-

Enzymes: Human recombinant Pim-1, Pim-2, and Pim-3.

-

Substrate: A synthetic peptide, RSRHSSYPAGT, was used as the substrate for phosphorylation.[1]

-

ATP Concentrations: The assays were performed at specific ATP concentrations for each isoform:

-

Method: The transfer of the radiolabeled phosphate group from [γ-³³P]ATP to the substrate was measured in the presence of varying concentrations of this compound to determine the IC50 values.

Cellular Mechanistic Assays (Western Blot)

The effect of this compound on downstream signaling pathways was assessed in MV-4-11 human acute myeloid leukemia (AML) cells.[2][6]

-

Treatment: Cells were treated with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.[6]

-

Procedure:

-

Following treatment, cells were lysed.

-

Protein lysates were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies specific for the phosphorylated forms of Bad (p-Bad S112/S65) and 4E-BP1 (p-4E-BP1 T37/46).[2][6]

-

The relative levels of phosphorylated proteins were detected using secondary antibodies and a chemiluminescence system to demonstrate dose-dependent inhibition.

-

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse models bearing human tumor xenografts.[2][6]

-

Animal Model: Nude mice.[6]

-

Tumor Models:

-

Dosing Regimen: this compound was administered orally, once daily, for a period of 21 days.[6]

-

Efficacy Measurement: Tumor growth was monitored throughout the study, and the percentage of tumor growth inhibition (TGI) was calculated at the end of the treatment period compared to the vehicle-treated control group.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent. It is a potent pan-Pim kinase inhibitor that demonstrates significant antiproliferative activity in vitro and robust, dose-dependent efficacy in vivo in relevant tumor models.[2] Furthermore, its ability to synergize with existing chemotherapeutics suggests its potential utility in combination therapy regimens.[1][2] These findings have provided a solid foundation for the continued investigation of this compound in clinical settings for the treatment of various cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - American Chemical Society - Figshare [acs.figshare.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CX-6258 Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 is a potent, selective, and orally bioavailable pan-inhibitor of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in a variety of hematological and solid tumors.[1][2] These kinases are key regulators of cell survival, proliferation, and apoptosis.[1] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as the pro-apoptotic protein Bad and the translation regulator 4E-BP1.[3][4][5][6] This leads to the induction of apoptosis and suppression of tumor growth.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its biological activity.

Mechanism of Action

Pim kinases are downstream effectors of the JAK/STAT signaling pathway and contribute to tumorigenesis by phosphorylating and inactivating pro-apoptotic proteins and activating pro-survival pathways.[1] this compound competitively binds to the ATP-binding pocket of Pim kinases, preventing the phosphorylation of their substrates.[7][8] A key downstream effect of Pim kinase inhibition by this compound is the dose-dependent reduction in the phosphorylation of Bad at Ser112 and 4E-BP1 at Thr37/46.[1][3][4][5][6]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[3][4][5][6][9]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various | Panel of human cancer cell lines | 0.02 - 3.7 |

| Acute Leukemia Cell Lines | Acute Myeloid Leukemia | Most sensitive |

| PC3 | Prostate Adenocarcinoma | 0.452 |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1][3]

Table 3: Synergistic Effects of this compound with Chemotherapeutic Agents in PC3 Cells

| Combination | Molar Ratio (this compound:Drug) | Combination Index (CI50) |

| This compound + Doxorubicin | 10:1 | 0.4 |

| This compound + Paclitaxel | 100:1 | 0.56 |

A CI50 value < 1 indicates a synergistic effect.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for in vitro cell culture experiments.

Materials:

-

This compound HCl powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound HCl (Molecular Weight: 498.40 g/mol ) needed.

-

Dissolve this compound in DMSO: Add the appropriate volume of DMSO to the this compound HCl powder in a sterile microcentrifuge tube to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.984 mg of this compound HCl in 1 mL of DMSO.

-

Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be required.

-

Sterilization (optional): If necessary, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[3][4]

Protocol 2: Cell Viability Assay using this compound

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

-

Cancer cell line of interest (e.g., MV-4-11, PC-3)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Preparation of this compound dilutions: Prepare a serial dilution of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis of Phosphorylated Bad and 4E-BP1

This protocol is for assessing the inhibition of Pim kinase activity by this compound through the detection of phosphorylated Bad (Ser112) and 4E-BP1 (Thr37/46).

Materials:

-

Cancer cell line (e.g., MV-4-11)

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 2 hours).[1][4][5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the levels in this compound-treated cells to the vehicle control.

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Immunomart [immunomart.org]

CX-6258 solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX-6258 is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3)[1][2]. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by regulating various downstream signaling pathways[3]. Overexpression of PIM kinases has been implicated in the tumorigenesis of various cancers, including leukemia, lymphoma, and solid tumors such as prostate and pancreatic cancer[3]. By inhibiting all three PIM kinase isoforms, this compound demonstrates significant anti-proliferative activity in various cancer cell lines and has shown efficacy in in vivo tumor models[2][4]. These application notes provide detailed information on the solubility of this compound in common laboratory solvents, protocols for its handling and use in experimental settings, and an overview of its mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | PIM-Kinase Inhibitor X, (E)-5-Chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one, HCl | [1] |

| Molecular Formula | C₂₆H₂₄ClN₃O₃ · xHCl | [1] |

| Molecular Weight | 461.94 g/mol (free base) | [1] |

| Appearance | Orange powder/crystalline solid | [1] |

Solubility Data

The solubility of this compound can vary slightly depending on the specific salt form (e.g., free base, HCl salt) and the purity of the compound. It is highly soluble in dimethyl sulfoxide (DMSO) and has limited solubility in aqueous solutions and ethanol. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions, as moisture can reduce the solubility[2].

| Solvent | Solubility | Reference |

| DMSO | 25 mg/mL | [1][5] |

| 50 mg/mL (100.32 mM) | [2][6] | |

| 5 mg/mL | [7] | |

| Ethanol | 2 mg/mL | [2] |

| Insoluble | [6] | |

| Water | Insoluble | [2][6] |

| DMF | 1 mg/mL | [7] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (as the hydrochloride salt, MW: 498.40 g/mol ) in DMSO.

Materials:

-

This compound HCl powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing the Compound: Accurately weigh out a precise amount of this compound HCl powder (e.g., 5 mg) using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Calculating Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

-

Example: For 5 mg of this compound HCl (0.005 g): Volume (L) = 0.005 g / (498.40 g/mol x 0.010 mol/L) = 0.001003 L = 1.003 mL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound HCl powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year)[2].

Protocol 2: General Procedure for In Vivo Formulation

This protocol provides a general method for preparing an oral formulation of this compound for in vivo experiments, adapted from common practices for poorly water-soluble compounds.

Materials:

-

This compound HCl

-

DMSO (anhydrous)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or sterile water (ddH₂O)

-

Sterile tubes and syringes

Procedure:

-

Prepare a Concentrated Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), as described in Protocol 1.

-

Formulation Preparation (Example for a final concentration of 2.5 mg/mL):

-

To prepare 1 mL of the final formulation, start with 100 µL of the 25 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Finally, add 450 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix well.

-

-

Administration: The resulting formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of use and administer it immediately for optimal results[2].

Protocol 3: General Method for Determining Kinetic Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common practice in early drug discovery. This method utilizes UV-Vis spectrophotometry.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplate (UV-transparent)

-

Microplate reader with UV-Vis capabilities

-

Pipettes and sterile filter tips

Procedure:

-

Preparation of Standards: Prepare a standard curve by making serial dilutions of the this compound DMSO stock solution in the aqueous buffer.

-

Sample Preparation: Add a small volume of the concentrated this compound DMSO stock solution (e.g., 2 µL of 10 mM) to the wells of the microplate. Then, add the aqueous buffer (e.g., 198 µL) to achieve the desired final concentration and a consistent DMSO percentage across all wells.

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: After incubation, measure the absorbance of each well at the wavelength of maximum absorbance (λmax) for this compound. If precipitation is observed, the plate can be centrifuged, and the absorbance of the supernatant can be measured.

-

Data Analysis: Compare the absorbance of the test samples to the standard curve to determine the concentration of the dissolved compound. The highest concentration that remains in solution without precipitation is considered the kinetic solubility under the tested conditions.

Mechanism of Action and Signaling Pathway

This compound functions as a pan-inhibitor of PIM kinases (PIM-1, PIM-2, and PIM-3) with IC₅₀ values of 5 nM, 25 nM, and 16 nM, respectively[2]. The expression of PIM kinases is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors[3]. Once expressed, PIM kinases phosphorylate and regulate a number of downstream substrates involved in cell survival and proliferation.

A key mechanism of PIM kinases in promoting cell survival is through the phosphorylation and inactivation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter)[3]. This compound has been shown to inhibit the phosphorylation of Bad at Ser112 in a dose-dependent manner[2][3]. Additionally, this compound blocks the phosphorylation of 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1), another downstream target of PIM kinases that is involved in protein synthesis and cell growth[2][3].

Caption: Signaling pathway of this compound as a pan-PIM kinase inhibitor.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: A typical experimental workflow for in vitro evaluation of this compound.

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]

- 4. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

Preparing Stock Solutions of CX-6258: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of CX-6258, a potent and selective pan-Pim kinase inhibitor. Adherence to this protocol will help ensure the accurate and reproducible use of this compound in pre-clinical research and drug development settings.

Physicochemical and Biological Properties of this compound

This compound is an orally bioavailable small molecule that inhibits all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3) with high potency.[1][2][3] These kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various cancers.[4] this compound exerts its anti-proliferative effects by inhibiting the phosphorylation of downstream pro-survival proteins such as Bad and 4E-BP1.[1][2][3]

A summary of the relevant quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₂₆H₂₄ClN₃O₃ |

| Molecular Weight | 461.94 g/mol (free base)[2][5] |

| Appearance | Orange solid powder[5] |

| Purity | ≥98% (HPLC) |

| IC₅₀ Values | Pim-1: 5 nM, Pim-2: 25 nM, Pim-3: 16 nM[1][2][3] |

| Solubility (DMSO) | ≥ 50 mg/mL (108.24 mM)[2] |

| Solubility (Ethanol) | 2 mg/mL[1] |

| Solubility (Water) | Insoluble[1] |

| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[2] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year[2][3] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (free base, MW: 461.94 g/mol )

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.62 mg of this compound. Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (461.94 g/mol ) * (1000 mg/g) = 4.6194 mg

-

Solvent Addition: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 4.62 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[3] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2][3] When ready to use, thaw an aliquot at room temperature and mix well before further dilution into your experimental medium.

Safety Precautions:

-

This compound is a bioactive compound. Handle with care and use appropriate PPE.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.

References

Application Notes and Protocols for CX-6258 Xenograft Studies

These application notes provide a comprehensive overview of the design and execution of xenograft studies involving the pan-Pim kinase inhibitor, CX-6258. The included protocols and data are intended for researchers, scientists, and drug development professionals working in oncology and preclinical research.

Introduction to this compound

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] The Pim kinases are key regulators of cell survival, proliferation, and apoptosis.[4] Their overexpression is implicated in the tumorigenesis of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer.[4] this compound has demonstrated robust anti-proliferative activity in vitro and significant tumor growth inhibition in vivo in xenograft models of AML and prostate cancer.[4][5]

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms. This leads to the reduced phosphorylation of downstream pro-survival proteins, such as Bad and 4E-BP1.[1][2][3][4] The inhibition of Bad phosphorylation at Pim-specific sites (e.g., S112) prevents its inactivation, allowing it to promote apoptosis.[4] Similarly, by preventing the phosphorylation of 4E-BP1, this compound can inhibit cap-dependent translation and protein synthesis, further contributing to its anti-proliferative effects.[4]

References

Application Note: Western Blot Protocol for Detecting p-BAD (Ser112) Inhibition by CX-6258

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the efficacy of the pan-Pim kinase inhibitor, CX-6258, by monitoring the phosphorylation status of the pro-apoptotic protein BAD at serine 112 (Ser112) in a cellular context using Western blotting.

Introduction

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in the progression of various hematological malignancies and solid tumors.[1] One of the critical downstream targets of Pim kinases is the pro-apoptotic Bcl-2 family member, BAD (Bcl-2-associated death promoter).

Pim kinases, particularly Pim-1 and Pim-2, directly phosphorylate BAD at Ser112.[2][3] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester BAD in the cytoplasm and prevent it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL at the mitochondrial membrane.[2][3] This inhibition of BAD's pro-apoptotic function ultimately promotes cell survival.

This compound is a potent, orally bioavailable, pan-Pim kinase inhibitor.[1][4] By inhibiting Pim kinase activity, this compound is expected to decrease the phosphorylation of BAD at Ser112, thereby unleashing its pro-apoptotic function. This application note details a robust Western blot protocol to quantify the dose-dependent effect of this compound on p-BAD (Ser112) levels in cultured cells.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the signaling pathway from Pim kinases to BAD and the mechanism of inhibition by this compound.

References

- 1. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

Technical Support Center: CX-6258 and FLT3

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CX-6258, a pan-Pim kinase inhibitor. The focus of this resource is to address potential questions regarding the off-target effects of this compound on FMS-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective pan-Pim kinase inhibitor, targeting Pim-1, Pim-2, and Pim-3.[1][2][3] These serine/threonine kinases are involved in cell survival and proliferation pathways.[4]

Q2: Does this compound have off-target effects on FLT3?

Studies have shown that this compound does not significantly inhibit FLT3 activity at physiologically relevant concentrations.[4] In the MV-4-11 human acute myeloid leukemia (AML) cell line, which expresses activating FLT3 mutations, the IC50 for FLT3 inhibition by this compound was greater than 10 μM.[4] This indicates a high degree of selectivity for Pim kinases over FLT3.

Q3: Why is the selectivity of this compound for Pim kinases over FLT3 important?

Both Pim kinases and FLT3 are implicated in the pathogenesis of AML.[4][5] FLT3 is a receptor tyrosine kinase that, when mutated, can become constitutively active, driving leukemic cell proliferation through pathways such as STAT5, MAPK, and PI3K/AKT.[6][7] Pim kinases are often upregulated downstream of oncogenic drivers like FLT3-ITD.[4] A selective inhibitor allows researchers to specifically probe the effects of Pim kinase inhibition without the confounding variable of simultaneously inhibiting FLT3.

Q4: What are the reported IC50 values for this compound against its primary targets?

The inhibitory activity of this compound against the three Pim kinase isoforms has been determined through in vitro kinase assays.

Quantitative Data: this compound Inhibitory Activity

| Target | IC50 (nM) |

| Pim-1 | 5 |

| Pim-2 | 25 |

| Pim-3 | 16 |

| FLT3 | >10,000 |

Data sourced from Haddach et al., 2012.[4]

Troubleshooting Guide

This guide is intended to help researchers who are investigating the potential off-target effects of this compound on FLT3 and to address unexpected experimental outcomes.

Issue 1: Unexpected cellular phenotype observed in FLT3-mutated cells treated with this compound.

-

Possible Cause 1: Downstream effects of Pim kinase inhibition.

-

Explanation: this compound is designed to inhibit Pim kinases, which are downstream effectors of many signaling pathways, including those activated by FLT3.[4] The observed phenotype may be a direct result of Pim kinase inhibition rather than an off-target effect on FLT3. Pim kinases phosphorylate and regulate proteins involved in cell survival and proliferation, such as Bad and 4E-BP1.[1][8]

-

Troubleshooting Step: To confirm that the observed effects are due to Pim kinase inhibition, perform a Western blot to analyze the phosphorylation status of known Pim kinase substrates, such as p-Bad (Ser112) or p-4E-BP1 (Thr37/46).[4] A dose-dependent decrease in the phosphorylation of these substrates following this compound treatment would indicate successful on-target activity.

-

-

Possible Cause 2: Non-specific effects at high concentrations.

-

Explanation: While this compound is highly selective, using concentrations significantly above the IC50 for Pim kinases may lead to off-target effects.

-

Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. The effective concentration should align with the known IC50 values for Pim kinases and be well below the concentration at which off-target effects on FLT3 are observed (>10 µM).

-

Issue 2: Conflicting results in an in vitro kinase assay suggesting FLT3 inhibition.

-

Possible Cause 1: Assay interference.

-

Explanation: The specific format of the kinase assay being used (e.g., fluorescence-based, luminescence-based) could be susceptible to interference from the compound.

-

Troubleshooting Step: Validate your findings using an alternative kinase assay format. For example, if you are using a non-radiometric assay, consider a radiometric assay using [γ-³²P]-ATP, which directly measures phosphate incorporation and is less prone to certain types of interference.[9]

-

-

Possible Cause 2: Incorrect ATP concentration.

-

Explanation: The inhibitory potency of ATP-competitive inhibitors can be influenced by the concentration of ATP used in the assay.[9]

-

Troubleshooting Step: Ensure that the ATP concentration in your assay is appropriate. For comparative studies, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[9]

-

Experimental Protocols

Protocol 1: Western Blot Analysis of Pim Kinase Substrate Phosphorylation

-

Cell Culture and Treatment: Plate MV-4-11 cells (or another appropriate cell line) and allow them to adhere or stabilize in culture. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay or BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Bad (Ser112), total Bad, p-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated substrate to total substrate with increasing concentrations of this compound indicates on-target activity.

Protocol 2: In Vitro FLT3 Kinase Assay

-

Assay Setup: This protocol is a general guideline for a radiometric kinase assay.

-

Prepare a reaction buffer appropriate for FLT3 kinase activity.

-

In a microplate, add the reaction buffer, recombinant FLT3 enzyme, and a suitable substrate (e.g., a synthetic peptide).

-

-

Inhibitor Addition: Add varying concentrations of this compound or a known FLT3 inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

-

Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³²P]-ATP and non-radiolabeled ATP at a final concentration near the Km of FLT3 for ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Measurement of Phosphorylation:

-

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter paper.

-

Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]-ATP.

-

Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. For this compound, the IC50 value is expected to be >10 µM.

Visualizations

Caption: Simplified FLT3 signaling pathway.

Caption: Troubleshooting workflow for this compound.

Caption: this compound selectivity profile.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Discovery of this compound. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FLT3 - My Cancer Genome [mycancergenome.org]

- 6. researchgate.net [researchgate.net]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

CX-6258 experimental variability and reproducibility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CX-6258, a potent pan-Pim kinase inhibitor. The information is tailored for scientists and drug development professionals to address potential experimental variability and reproducibility challenges.

Frequently Asked Questions (FAQs)